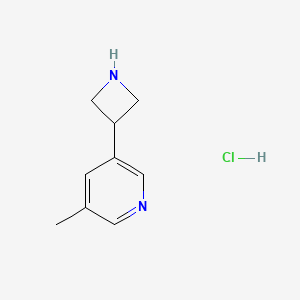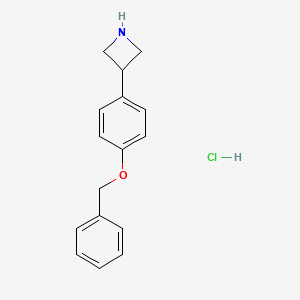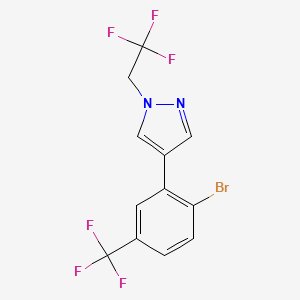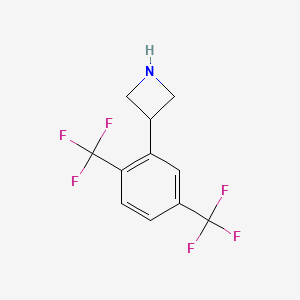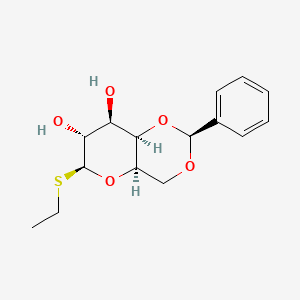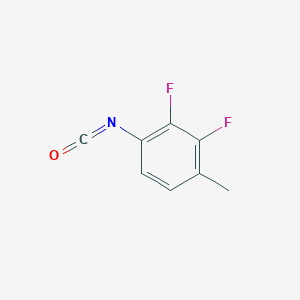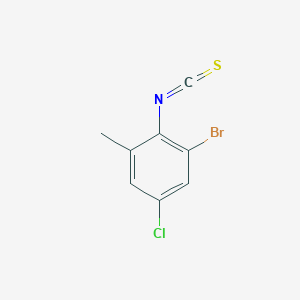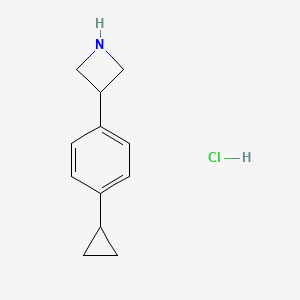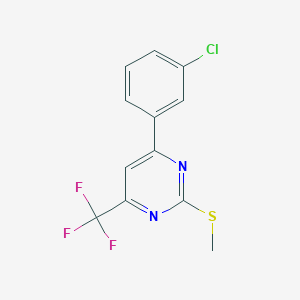
6-(3-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is a polysubstituted pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocyclic compounds that are widely studied for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine typically involves the reaction of 3-chlorobenzaldehyde with thiourea and trifluoroacetic acid under reflux conditions. The reaction proceeds through a cyclization mechanism to form the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
化学反応の分析
Types of Reactions
6-(3-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
6-(3-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antitumor and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The compound exerts its effects by interacting with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. The trifluoromethyl group enhances its binding affinity to the target enzyme, leading to effective inhibition. The molecular pathways involved include the disruption of cell signaling and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Rociletinib: Another pyrimidine derivative with antitumor activity.
Osimertinib: A pyrimidine-based drug used in cancer therapy.
Sorafenib: A pyrimidine derivative with broad-spectrum antitumor activity
Uniqueness
6-(3-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both chlorophenyl and trifluoromethyl groups enhances its biological activity and selectivity compared to other pyrimidine derivatives .
特性
分子式 |
C12H8ClF3N2S |
|---|---|
分子量 |
304.72 g/mol |
IUPAC名 |
4-(3-chlorophenyl)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H8ClF3N2S/c1-19-11-17-9(6-10(18-11)12(14,15)16)7-3-2-4-8(13)5-7/h2-6H,1H3 |
InChIキー |
GZHUNHYDYOLZLP-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


